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molecular formula C14H11N3O4S B8322151 3-Nitro-4-(p-toluenesulfonylamino)benzonitrile

3-Nitro-4-(p-toluenesulfonylamino)benzonitrile

Cat. No. B8322151
M. Wt: 317.32 g/mol
InChI Key: WWVKKXDBERWHCF-UHFFFAOYSA-N
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Patent
US06586617B1

Procedure details

To a suspension of 4′-cyano-p-toluenesulfonanilide (1153 g (4.23 mol) in acetic anhydride (2306 ml), fuming nitric acid (294.3 g (4.53 mol) was added dropwise, keeping the temperature at 50° C. with stirring, over a period of 100 minutes. After completion of the addition, the reaction mixture was stirred at 50° C. for 1.5 hours. Then, 1.75 ml (0.042 mol) of fuming nitric acid was further added and stirring was continued for another one hour at 50° C. To the resulting mixture, after being left to cool to room temperature, water (7000 ml) was then added to make crystals to deposite. After stirring under cooling with ice for one hour, the crystals were filtered and washed with water to give 1305 g (97%) of 4′-cyano-2′-nitro-p-toluenesulfonanilide as yellow crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2306 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.75 mL
Type
reactant
Reaction Step Three
Name
Quantity
7000 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:19]=[CH:18][C:6]([NH:7][S:8]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[CH:5][CH:4]=1)#[N:2].[N+:20]([O-])([OH:22])=[O:21].O>C(OC(=O)C)(=O)C>[C:1]([C:3]1[CH:19]=[CH:18][C:6]([NH:7][S:8]([C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[CH:13][CH:12]=2)(=[O:10])=[O:9])=[C:5]([N+:20]([O-:22])=[O:21])[CH:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(NS(=O)(=O)C2=CC=C(C=C2)C)C=C1
Name
Quantity
2306 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
1.75 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Four
Name
Quantity
7000 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring, over a period of 100 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 50° C.
ADDITION
Type
ADDITION
Details
After completion of the addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at 50° C. for 1.5 hours
Duration
1.5 h
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for another one hour at 50° C
Duration
1 h
WAIT
Type
WAIT
Details
To the resulting mixture, after being left
STIRRING
Type
STIRRING
Details
After stirring
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the crystals were filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
100 min
Name
Type
product
Smiles
C(#N)C1=CC(=C(NS(=O)(=O)C2=CC=C(C=C2)C)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1305 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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